4'-Amino-N,N-dimethyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide
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Overview
Description
4’-Amino-N,N-dimethyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide is an organic compound with a complex structure that includes an amino group, a dimethyl group, a trifluoromethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Amino-N,N-dimethyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Amination and carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Amino-N,N-dimethyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
4’-Amino-N,N-dimethyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Mechanism of Action
The mechanism of action of 4’-Amino-N,N-dimethyl-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations.
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Used in the synthesis of high-performance polymers.
Uniqueness
The presence of the trifluoromethyl group, in particular, enhances its stability and binding properties, making it valuable in various research and industrial contexts .
Properties
Molecular Formula |
C16H15F3N2O |
---|---|
Molecular Weight |
308.30 g/mol |
IUPAC Name |
3-[4-amino-2-(trifluoromethyl)phenyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H15F3N2O/c1-21(2)15(22)11-5-3-4-10(8-11)13-7-6-12(20)9-14(13)16(17,18)19/h3-9H,20H2,1-2H3 |
InChI Key |
CVVACPHUINZOAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
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